FmocNH-PEG5-CH2COONHS FmocNH-PEG5-CH2COONHS
Brand Name: Vulcanchem
CAS No.:
VCID: VC13674063
InChI: InChI=1S/C31H38N2O11/c34-28-9-10-29(35)33(28)44-30(36)22-42-20-19-41-18-17-40-16-15-39-14-13-38-12-11-32-31(37)43-21-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,32,37)
SMILES: C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C31H38N2O11
Molecular Weight: 614.6 g/mol

FmocNH-PEG5-CH2COONHS

CAS No.:

Cat. No.: VC13674063

Molecular Formula: C31H38N2O11

Molecular Weight: 614.6 g/mol

* For research use only. Not for human or veterinary use.

FmocNH-PEG5-CH2COONHS -

Specification

Molecular Formula C31H38N2O11
Molecular Weight 614.6 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C31H38N2O11/c34-28-9-10-29(35)33(28)44-30(36)22-42-20-19-41-18-17-40-16-15-39-14-13-38-12-11-32-31(37)43-21-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,32,37)
Standard InChI Key SZNXPJUMCPWDTR-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Fundamental Properties

Fmoc-NH-PEG5-CH2COO-NHS is a heterobifunctional linker comprising three functional regions:

  • An Fmoc-protected amine at the terminal end, which serves as a temporary protective group removable under basic conditions.

  • A PEG5 spacer (five ethylene glycol units), imparting hydrophilicity and flexibility to the molecule.

  • An NHS-activated carboxylic acid (CH2COO-NHS), enabling rapid conjugation with primary amines via stable amide bond formation .

Key Structural and Physical Data

  • Molecular Formula: C27H35N2O10C_{27}H_{35}N_{2}O_{10} (derived from Fmoc-NH-PEG5-CH2COOH [CAS 635287-26-2] with NHS ester modification) .

  • Molecular Weight: ~628.7 g/mol (based on analogous Fmoc-PEG5-NHS ester) .

  • CAS Number: While no direct CAS entry exists for this exact compound, related derivatives include:

    • Fmoc-NH-PEG5-CH2COOH: 635287-26-2 .

    • Fmoc-PEG5-NHS ester: 1402080-11-8 .

  • Purity: ≥95% (typical for commercial PEG derivatives) .

  • Solubility: High aqueous solubility due to PEG spacer .

Synthesis and Characterization

Synthetic Pathway

The synthesis involves two primary steps:

  • Formation of Fmoc-NH-PEG5-CH2COOH:

    • A PEG5 chain is functionalized with an Fmoc-protected amine at one terminus and a carboxylic acid at the other.

    • Reported methods utilize solid-phase peptide synthesis or solution-phase coupling .

  • Activation of Carboxylic Acid to NHS Ester:

    • The carboxylic acid is activated using NHS in the presence of a carbodiimide coupling agent (e.g., EDC or DCC) .

    • Reaction conditions: Anhydrous solvents (e.g., DMF or DCM), room temperature, 4–24 hours .

Analytical Data

PropertyValueSource
Purity95–98%
Storage Conditions-20°C (protect from moisture)
Stability>1 year at recommended storage

Applications in Biomedical Research

Bioconjugation and Protein Modification

The NHS ester reacts efficiently with primary amines (-NH2) on proteins, antibodies, or oligonucleotides, enabling:

  • Site-specific labeling for imaging or diagnostic probes .

  • Antibody-drug conjugate (ADC) synthesis via linkage to cytotoxic payloads .

  • Surface functionalization of nanoparticles for targeted drug delivery .

Proteolysis-Targeting Chimeras (PROTACs)

While Fmoc-PEG1-CH2CH2-NHS ester [CAS 1807521-05-6] is explicitly cited for PROTACs , the PEG5 variant offers advantages:

  • Extended linker length improves binding kinetics between E3 ligase and target protein .

  • Controlled Fmoc deprotection allows sequential conjugation steps .

Peptide Synthesis

The Fmoc group is cleaved using piperidine or DBU, exposing the primary amine for further solid-phase peptide elongation .

Comparative Analysis with Related Compounds

CompoundCAS NumberFunctional GroupsMolecular WeightKey Applications
Fmoc-NH-PEG5-CH2COOH 635287-26-2Fmoc-amine, COOH517.6Drug conjugation
Fmoc-PEG5-NHS ester 1402080-11-8Fmoc-amine, NHS ester628.7Protein labeling
Fmoc-PEG1-NHS ester 1807521-05-6Fmoc-amine, NHS ester452.46PROTACs synthesis

Advantages of PEG5 Spacer:

  • Enhanced solubility and reduced immunogenicity compared to shorter PEG variants .

  • Optimal balance between steric hindrance and flexibility for ligand-receptor interactions .

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